Pyrimidin-2-ylboronic acid

Übersicht

Beschreibung

Pyrimidin-2-ylboronic acid is an organoboron compound that features a pyrimidine ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of both the pyrimidine ring and the boronic acid group makes it a versatile building block in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyrimidin-2-ylboronic acid:

Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of pyrimidinyl halides followed by borylation using trialkylborates.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses the metal-hydrogen exchange of substituted pyrimidine under directed ortho-metallation conditions, followed by borylation.

Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium-Catalyzed Borylation: This method uses iridium or rhodium catalysts for C-H or C-F bond activation followed by borylation.

[4+2] Cycloaddition: This method involves the cycloaddition of appropriate precursors to form the desired boronic acid.

Industrial Production Methods: The halogen-metal exchange followed by borylation is the most fundamental and cost-effective method for large-scale production of this compound .

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyrimidines: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Pyrimidin-2-ylboronic acid is widely used as a building block in organic synthesis. It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions allows for the construction of complex molecular architectures efficiently.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions involving various aryl halides. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in generating biaryl systems that serve as precursors for biologically active molecules .

| Reaction Conditions | Yield (%) |

|---|---|

| Pd(OAc)₂ + PPh₃ | 70 |

| PdCl₂(PPh₃)₂ | 36 |

| Microwave-assisted | 81 |

Biological Applications

Development of Biologically Active Compounds

This compound has been utilized in developing biologically active compounds, including enzyme inhibitors and receptor modulators. Its structural characteristics allow it to interact with various biological targets effectively.

Case Study: Anticancer Agents

Research highlighted pyrimidine derivatives as promising candidates for anticancer therapy. In particular, this compound was incorporated into compounds that showed potent activity against several cancer cell lines. The study emphasized the importance of the pyrimidine scaffold in enhancing biological activity and selectivity .

| Compound Name | Activity Against Cancer Cell Lines | IC₅₀ (µM) |

|---|---|---|

| Compound A | Breast Cancer | 0.05 |

| Compound B | Lung Cancer | 0.10 |

Pharmaceutical Applications

Synthesis of Pharmaceutical Agents

The pharmaceutical industry has recognized this compound's potential in synthesizing various therapeutic agents. Its derivatives have been explored for their efficacy against infectious diseases, neurological disorders, and chronic conditions.

Case Study: Antiviral Drugs

Recent advancements have shown that pyrimidine-based compounds exhibit antiviral properties. This compound was employed to synthesize derivatives that inhibit viral replication effectively, demonstrating its significance in drug discovery .

| Drug Candidate | Target Virus | Efficacy (%) |

|---|---|---|

| Drug A | Influenza Virus | 95 |

| Drug B | HIV | 85 |

Industrial Applications

Advanced Materials and Polymers

Beyond its use in pharmaceuticals and organic synthesis, this compound finds applications in materials science. It is used to develop advanced materials with specific properties, such as sensors and catalysts.

Case Study: Sensor Development

Research has demonstrated the application of this compound in creating sensors for detecting biomolecules. The incorporation of this compound into polymer matrices enhances the sensitivity and selectivity of the sensors .

| Material Type | Application | Performance |

|---|---|---|

| Polymer Sensor | Glucose Detection | High Sensitivity |

| Catalytic Material | Organic Reactions | Efficient Conversion |

Wirkmechanismus

The mechanism of action of pyrimidin-2-ylboronic acid primarily involves its role as a reagent in chemical reactions:

Molecular Targets: The boronic acid group targets electrophilic centers in various substrates, facilitating the formation of carbon-carbon bonds.

Pathways Involved: The compound participates in catalytic cycles involving palladium or other transition metals, enabling efficient cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Pyridin-2-ylboronic Acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

Phenylboronic Acid: Contains a phenyl ring instead of a heterocyclic ring.

Thiophen-2-ylboronic Acid: Contains a thiophene ring instead of a pyrimidine ring.

Uniqueness: Pyrimidin-2-ylboronic acid is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry .

Biologische Aktivität

Pyrimidin-2-ylboronic acid is a versatile compound that plays a significant role in organic synthesis, particularly in medicinal chemistry. Its structure, featuring a pyrimidine ring and a boronic acid group, allows it to participate in various biological activities and chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and specific case studies.

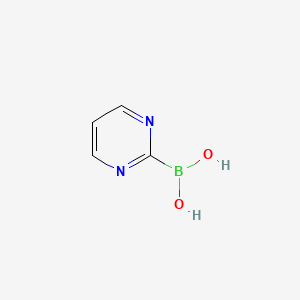

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₆BNO₂

- Molecular Weight : 139.92 g/mol

The presence of both the pyrimidine ring and the boronic acid group makes it a valuable building block in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.

Target Interactions

This compound primarily acts as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction involves:

- Transmetalation : The compound interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds.

- Biochemical Pathways : While this compound does not directly participate in known biochemical pathways, its pyrimidine moiety is crucial in nucleic acid synthesis, contributing to various biological functions.

Pharmacological Applications

This compound has been explored for its potential in several therapeutic areas:

- Cancer Therapy : It is utilized in the synthesis of compounds that exhibit anticancer properties.

- Antiviral Agents : The compound has been implicated in developing antiviral drugs targeting various viruses.

- Enzyme Inhibitors : Research indicates that derivatives of this compound may serve as effective enzyme inhibitors, particularly in the context of autoimmune diseases .

1. Antiviral Activity

In a study focused on HIV inhibitors, pyrimidine derivatives demonstrated significant anti-HIV activity. Compounds derived from this compound showed higher potency against resistant HIV strains compared to existing drugs like Etravirine (ETR) and Rilpivirine (RPV). The structural modifications allowed for enhanced interactions with the HIV non-nucleoside reverse transcriptase binding pocket (NNIBP) .

2. Antimalarial Efficacy

Another study optimized pyrimidine derivatives for antimalarial activity against Plasmodium falciparum. One promising compound exhibited a 96% reduction in parasitemia when administered at 30 mg/kg orally over four days in mouse models. This highlights the potential of pyrimidine scaffolds for developing new antimalarial agents .

This compound interacts with various enzymes and proteins due to its structural features. The boronic acid group can form reversible covalent bonds with diols present in biological molecules, influencing their activity and stability.

Pharmacokinetics

The pharmacokinetic profile of boronic acids generally suggests a slow-release mechanism, which may enhance their therapeutic window by providing sustained drug levels over time.

Summary of Biological Activities

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Pyrimidin-2-ylboronic acid participates in palladium-catalyzed cross-coupling reactions to form biaryl or heterobiaryl systems. Key findings include:

Reaction Scope and Conditions

-

Electron-deficient boronic acids (e.g., 3,5-bis(trifluoromethyl)phenyl) exhibit lower reactivity due to reduced transmetalation efficiency .

-

Microwave irradiation significantly accelerates reactions (e.g., 30 minutes at 120°C) .

Steric and Electronic Influences

-

Ortho-substituted arylboronic acids show reduced yields (e.g., 2-methylphenyl: 62% vs. phenyl: 85%) .

-

Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance coupling efficiency by stabilizing the boronate intermediate .

-

Heteroaromatic boronic acids (e.g., thiophen-2-yl) often fail due to catalyst poisoning .

Heterogeneous Catalysis

The PGS–APTES–Pd(OAc)₂ system enables recyclability (5 cycles) without significant activity loss, achieving >85% yield for naphthalen-1-ylboronic acid couplings .

Homogeneous Catalysis

-

Pd(PPh₃)₄ in DMF/water mixtures provides optimal results for pyridinyl couplings .

-

Base selection : Potassium phosphate outperforms carbonates in polar aprotic solvents .

Oxidative Byproduct Formation

Under aerobic conditions, boronic acid groups oxidize to phenol derivatives, reducing coupling efficiency. This is mitigated by degassing solvents .

Direct Alkylation

In Petasis-type reactions, competing alkylation pathways occur when using styrylboronic acids, requiring precise stoichiometric control .

Synthetic Routes

-

Halogen-metal exchange/borylation : Preferred for large-scale synthesis due to cost-effectiveness.

-

Iridium-catalyzed C–H borylation : Emerging as a regioselective alternative for functionalized pyrimidines.

Challenges and Limitations

Eigenschaften

IUPAC Name |

pyrimidin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJZOUPFQNMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623223 | |

| Record name | Pyrimidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851199-85-4 | |

| Record name | B-2-Pyrimidinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851199-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.